Mitochondrial Pyruvate Carrier (MPC) Inhibition: A Unique Secondary Mechanism Absent in LT175
PPAR|A agonist 10 is the first reported PPARα/γ dual agonist to demonstrate significant inhibition of the mitochondrial pyruvate carrier (MPC) [1]. This effect was quantified by a 13±4% inhibition of pyruvate-stimulated mitochondrial respiration at a concentration of 10 μM in isolated mitochondria [1]. In contrast, the parent compound LT175 (a dual PPARα/γ ligand) exhibited no detectable MPC inhibition under identical conditions [1]. This additional, non-PPAR-mediated mechanism is believed to contribute to the compound's antihyperglycemic activity independently of insulin signaling [1].
| Evidence Dimension | MPC Inhibition (% inhibition of pyruvate-stimulated respiration) |
|---|---|
| Target Compound Data | 13±4% inhibition at 10 μM |
| Comparator Or Baseline | LT175: no detectable inhibition |
| Quantified Difference | Target compound demonstrates a unique activity absent in comparator |
| Conditions | Isolated mitochondria, pyruvate-stimulated respiration assay |
Why This Matters
This unique dual pharmacology (PPARα/γ dual agonism + MPC inhibition) differentiates PPAR|A agonist 10 from LT175 and other dual agonists, making it a valuable tool for studying insulin-independent glucose control.
- [1] Laghezza, A., et al. (2023). A New Antidiabetic Agent Showing Short- and Long-Term Effects Due to Peroxisome Proliferator-Activated Receptor Alpha/Gamma Dual Agonism and Mitochondrial Pyruvate Carrier Inhibition. Journal of Medicinal Chemistry, 66(5), 3566-3587. View Source
